N-(4-hydroxyphenyl)-3-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Description
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-26-16-4-2-3-13(11-16)12-17-19(25)22(20(27)28-17)10-9-18(24)21-14-5-7-15(23)8-6-14/h2-8,11-12,23H,9-10H2,1H3,(H,21,24)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEKMADIXHRQMG-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-hydroxyphenyl)-3-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide exhibit anticancer properties . The thiazolidinone moiety is known for its ability to inhibit cancer cell proliferation.
Case Study: In Vitro Anticancer Activity
A study conducted on various cancer cell lines demonstrated that derivatives of thiazolidinones significantly reduced cell viability. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase. This suggests that this compound may serve as a lead compound for developing new anticancer agents.
Antioxidant Properties
The compound has also shown antioxidant activity , which is crucial in preventing oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties , which can be beneficial in treating conditions such as arthritis.
Pesticidal Activity
This compound has potential applications in agriculture as a pesticide due to its structural similarity to known bioactive compounds.
Field Study: Efficacy Against Pests
Field trials have shown that formulations containing this compound effectively reduce pest populations compared to control groups. The mode of action involves disrupting the metabolic processes of target pests.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- The 3-methoxybenzylidene group in the target compound provides electron-donating effects, enhancing stability and π-π interactions compared to the 4-methylbenzylidene analog .
- Thiophene and furan substituents introduce heteroatoms, altering electronic properties and lipophilicity. Thiophene’s sulfur atom may improve membrane permeability .
Configuration (E vs. Z): The E-configuration in the target compound and the furan derivative allows greater planarity, favoring interactions with flat binding pockets (e.g., kinase active sites).
Propanamide Chain Modifications: The 4-hydroxyphenyl group in the target compound offers hydrogen-bonding capability, unlike the 3-hydroxyphenyl analog or non-polar phenyl group . The butanamide chain in the furan derivative increases flexibility but may reduce target specificity.
Table 2: Reported Bioactivities of Comparable Compounds
Key Findings:
Antimicrobial Activity :
- The thiophene derivative exhibits the strongest activity against Gram-negative bacteria (MIC = 4–8 µg/mL), likely due to enhanced membrane disruption via sulfur interactions.
- The target compound’s 3-methoxybenzylidene group may reduce bacterial uptake compared to methyl or thiophene analogs .
Anticancer Activity :
- The target compound shows superior potency against MCF-7 cells (IC₅₀ = 12.5 µM), attributed to its 4-hydroxyphenyl group enabling ROS generation .
- The Z -configured methylbenzylidene analog has lower activity (IC₅₀ = 25.3 µM), possibly due to suboptimal binding geometry.
Solubility: The thiophene derivative has the highest solubility in ethanol (0.22 mg/mL), while the target compound’s polar 4-hydroxyphenyl group improves aqueous solubility (0.15 mg/mL in PBS) .
Structural Analysis and Computational Insights
- Crystallography: The methanol monosolvate of (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one reveals a planar thiazolidinone core stabilized by intramolecular hydrogen bonds (O–H⋯O and N–H⋯S). Similar planar geometry is expected for the target compound, facilitating interactions with biological targets.
- Software Tools: Programs like SHELXL and ORTEP-3 have been used to refine crystal structures of related thiazolidinones, confirming the E-configuration’s prevalence in bioactive conformers.
Q & A
Basic Research Questions
Q. What is a reliable synthetic route for N-(4-hydroxyphenyl)-3-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide?
- Methodology : A common approach involves reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and a substituted oxocompound (e.g., 3-methoxybenzaldehyde derivatives) in a DMF/acetic acid mixture under reflux for 2 hours. Recrystallization from DMF-ethanol or DMF-acetic acid yields the product. Stoichiometric ratios (e.g., 0.01 mol thiosemicarbazide, 0.03 mol oxocompound) and precise temperature control are critical to avoid side reactions .
Q. How can the structure of this compound be confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, similar thiazolidinone derivatives (e.g., (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one) have been resolved using SC-XRD with R factors <0.06, validating bond lengths and stereochemistry . Complementary techniques like NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) should corroborate functional groups and molecular weight.
Q. What solvents and conditions are optimal for recrystallization?
- Methodology : Polar aprotic solvents (e.g., DMF) mixed with acetic acid or ethanol are effective for recrystallization. For example, DMF-acetic acid (1:2 v/v) at 60–70°C achieves high-purity crystals by slow cooling .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodology : Reaction path searches using quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and energetics. For instance, ICReDD’s workflow integrates DFT with experimental data to narrow down optimal conditions (e.g., solvent polarity, catalyst selection) and reduce trial-and-error cycles . This approach is particularly useful for identifying regioselectivity in thiazolidinone ring formation.
Q. What strategies resolve contradictions in bioactivity data for thiazolidinone derivatives?
- Methodology : Systematic structure-activity relationship (SAR) studies are essential. For example, varying substituents on the benzylidene moiety (e.g., methoxy vs. iodo groups) can clarify bioactivity trends. Pairing in vitro assays (e.g., enzyme inhibition) with molecular docking simulations helps validate hypothesized binding modes .
Q. How does stereoelectronic tuning of the 3-methoxybenzylidene group affect reactivity?
- Methodology : Electron-donating groups (e.g., methoxy) stabilize the conjugated enone system in thiazolidinones, enhancing electrophilicity. Spectroscopic titration (e.g., UV-Vis) and Hammett plots can quantify substituent effects on reaction rates and intermediate stability .
Q. What analytical methods quantify trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
